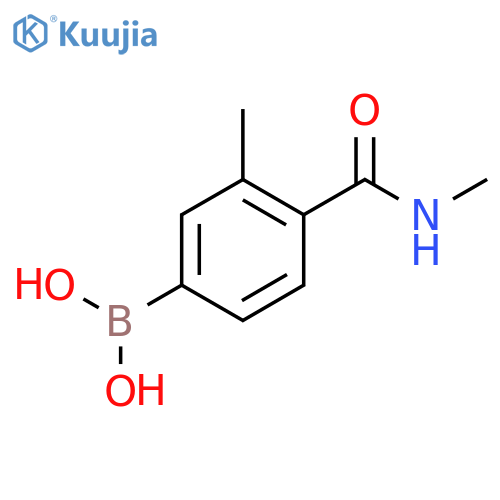Cas no 1365244-50-3 (3-methyl-4-(methylcarbamoyl)phenylboronic acid)

1365244-50-3 structure
商品名:3-methyl-4-(methylcarbamoyl)phenylboronic acid
CAS番号:1365244-50-3
MF:C9H12BNO3
メガワット:193.007482528687
MDL:MFCD23163282
CID:5243505
PubChem ID:66691681
3-methyl-4-(methylcarbamoyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (3-methyl-4-(methylcarbamoyl)phenyl)boronic acid
- 3-methyl-4-(methylcarbamoyl)phenylboronic acid
-
- MDL: MFCD23163282
- インチ: 1S/C9H12BNO3/c1-6-5-7(10(13)14)3-4-8(6)9(12)11-2/h3-5,13-14H,1-2H3,(H,11,12)
- InChIKey: RSIDLBJYHVRPJN-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(B(O)O)=CC=1C)(=O)NC
計算された属性
- せいみつぶんしりょう: 193.091
- どういたいしつりょう: 193.091
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6A^2
3-methyl-4-(methylcarbamoyl)phenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-251740-1.0g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 95% | 1.0g |
$485.0 | 2024-06-19 | |
| Enamine | EN300-251740-5g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 5g |
$1406.0 | 2023-09-15 | ||
| Enamine | EN300-251740-0.05g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 95% | 0.05g |
$407.0 | 2024-06-19 | |
| Enamine | EN300-251740-0.25g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 95% | 0.25g |
$447.0 | 2024-06-19 | |
| Enamine | EN300-251740-5.0g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 95% | 5.0g |
$1406.0 | 2024-06-19 | |
| Enamine | EN300-251740-10g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 10g |
$2085.0 | 2023-09-15 | ||
| Enamine | EN300-251740-0.1g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 95% | 0.1g |
$427.0 | 2024-06-19 | |
| Enamine | EN300-251740-10.0g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 95% | 10.0g |
$2085.0 | 2024-06-19 | |
| Enamine | EN300-251740-2.5g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 95% | 2.5g |
$949.0 | 2024-06-19 | |
| Enamine | EN300-251740-0.5g |
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid |
1365244-50-3 | 95% | 0.5g |
$465.0 | 2024-06-19 |
3-methyl-4-(methylcarbamoyl)phenylboronic acid 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1365244-50-3 (3-methyl-4-(methylcarbamoyl)phenylboronic acid) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
